molecular formula C9H4F3NO2 B022965 7-Trifluoromethylisatin CAS No. 391-12-8

7-Trifluoromethylisatin

Cat. No. B022965
Key on ui cas rn: 391-12-8
M. Wt: 215.13 g/mol
InChI Key: MXLDJTXXAYVWDF-UHFFFAOYSA-N
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Patent
US07943767B2

Procedure details

To a stirred mixture of 7-trifluoromethyl-1H-indole-2,3-dione (116 mg) in THF (5.00 mL) was added boron trifluoride etherate (0.205 mL, 1.62 mmol) followed by sodium borohydride (71.4 mg, 1.88 mmol). The resulting mixture was stirred at -20° C. for 2 hrs, then water (1 mL) was added and the mixture was stirred at 0° C. for 10 min. The solution was acidified to pH=1 with 2N HCl, warmed to r.t. and stirred at r.t. for 20 min prior to extraction with EtOAc. The extracts were dried over magnesium sulphate, concentrated in vacuo and the residue purified by chromatography over silica gel eluting with hexane to give 7-trifluoromethyl-1H-indole. 1H NMR (400 MHz, CDCl3) δ ppm 6.63-6.68 (1 H, m), 7.20 (1 H, t, J=7.71 Hz), 7.30-7.35 (1 H, m), 7.47 (1 H, d, J=7.33 Hz), 7.83 (1 H, d, J=8.08 Hz), and 8.56 (1 H, br. s.).
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step Two
Quantity
71.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][C:9](=O)[C:8]2=O.B(F)(F)F.CCOCC.[BH4-].[Na+].Cl>C1COCC1.O>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.205 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
71.4 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at -20° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to r.t.
STIRRING
Type
STIRRING
Details
stirred at r.t. for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
to extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography over silica gel eluting with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=CC=C2C=CNC12)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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